Cas no 178243-37-3 (7,7-dimethyl-1-azaspiro3.5nonan-2-one)

7,7-dimethyl-1-azaspiro3.5nonan-2-one structure
178243-37-3 structure
Product Name:7,7-dimethyl-1-azaspiro3.5nonan-2-one
CAS No:178243-37-3
MF:C10H17NO
MW:167.248082876205
MDL:MFCD20384936
CID:5617604
PubChem ID:59718832
Update Time:2023-11-24

7,7-dimethyl-1-azaspiro3.5nonan-2-one Chemical and Physical Properties

Names and Identifiers

    • EN300-3022732
    • Z1238837700
    • CS-0245246
    • XHOIFJUXEPKGHA-UHFFFAOYSA-N
    • 7,7-dimethyl-1-azaspiro[3.5]nonan-2-one
    • 178243-37-3
    • AKOS013992212
    • 7,7-dimethyl-1-aza-spiro[3.5]nonan-2-one
    • SCHEMBL2746220
    • 1-Azaspiro[3.5]nonan-2-one, 7,7-dimethyl-
    • 7,7-dimethyl-1-azaspiro3.5nonan-2-one
    • MDL: MFCD20384936
    • Inchi: 1S/C10H17NO/c1-9(2)3-5-10(6-4-9)7-8(12)11-10/h3-7H2,1-2H3,(H,11,12)
    • InChI Key: XHOIFJUXEPKGHA-UHFFFAOYSA-N
    • SMILES: O=C1CC2(CCC(C)(C)CC2)N1

Computed Properties

  • Exact Mass: 167.131014166g/mol
  • Monoisotopic Mass: 167.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • Density: 1.03±0.1 g/cm3(Predicted)
  • Boiling Point: 311.3±11.0 °C(Predicted)
  • pka: 15.63±0.40(Predicted)

7,7-dimethyl-1-azaspiro3.5nonan-2-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
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7,7-dimethyl-1-azaspiro[3.5]nonan-2-one
178243-37-3 95%
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Enamine
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Enamine
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Enamine
EN300-3022732-1.0g
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Enamine
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